N-{2-[(5-oxo-1-phenylpyrrolidin-3-yl)formamido]ethyl}acetamide
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Overview
Description
N-{2-[(5-oxo-1-phenylpyrrolidin-3-yl)formamido]ethyl}acetamide is a complex organic compound that features a pyrrolidinone ring structure with a phenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-oxo-1-phenylpyrrolidin-3-yl)formamido]ethyl}acetamide typically involves a multi-step process. One common method starts with the preparation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, which is then converted into its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-aminoethylacetamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(5-oxo-1-phenylpyrrolidin-3-yl)formamido]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenyl group and other substituents can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-{2-[(5-oxo-1-phenylpyrrolidin-3-yl)formamido]ethyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(5-oxo-1-phenylpyrrolidin-3-yl)formamido]ethyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(5-oxo-1-phenylpyrrolidin-3-yl)formamido]ethyl}acetamide:
Phenotropil: Another compound with a pyrrolidinone ring, used as a nootropic agent.
Pyrrolidinone derivatives: A broad class of compounds with diverse biological activities.
Properties
Molecular Formula |
C15H19N3O3 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-(2-acetamidoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H19N3O3/c1-11(19)16-7-8-17-15(21)12-9-14(20)18(10-12)13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,16,19)(H,17,21) |
InChI Key |
BKRAQPRSNGNSBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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